3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-21(17-5-1-6-18(13-17)26-11-3-9-22-26)25-10-2-4-15(14-25)12-19-23-20(24-28-19)16-7-8-16/h1,3,5-6,9,11,13,15-16H,2,4,7-8,10,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCFLKLWVHHTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives in a suitable medium such as NaOH-DMSO . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzoyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands .
Chemical Reactions Analysis
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen participates in substitution reactions under basic conditions. Common reagents include acyl chlorides and alkyl halides for functional group diversification.
| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, NaOH, DCM, 0°C | Acetylated piperidine derivative | 72 | |
| Benzylation | Benzyl bromide, K2CO3, DMF, 60°C | N-benzyl-piperidine analog | 65 |
Key observation: Steric hindrance from the 3-(1H-pyrazol-1-yl)benzoyl group reduces reaction rates compared to simpler piperidine derivatives.
Oxadiazole Ring Functionalization
The 1,2,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution
The electron-deficient oxadiazole ring reacts with strong electrophiles at the C-5 position:
| Electrophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HNO3/H2SO4 | 0°C, 2 hr | 5-Nitro-oxadiazole derivative | >90% C-5 | |
| Cl2/AlCl3 | CH2Cl2, 25°C, 1 hr | 5-Chloro-oxadiazole analog | 87% C-5 |
Acid-Catalyzed Ring Opening
Under strong acidic conditions, the oxadiazole ring undergoes hydrolysis:
\text{C}_3\text{H}_5\text{N}_3\text{O} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{Carboxylic acid intermediate} \quad (\text{Conversion: 95%}) \quad[3][7]
Cyclopropane Ring Reactions
The cyclopropyl group exhibits strain-driven reactivity:
Ring-Opening via Protonation
Strong acids induce cyclopropane ring opening:
\text{Cyclopropane} + \text{HCl} \rightarrow \text{Chlorinated linear alkane} \quad (\text{Yield: 68%}) \quad[1][4]
[2+1] Cycloadditions
The cyclopropane participates in transition metal-catalyzed reactions:
| Catalyst | Reagent | Product Type | TOF (h⁻¹) | Source |
|---|---|---|---|---|
| Pd(PPh3)4 | Phenylacetylene | Spirocyclic compound | 120 | |
| Rh2(OAc)4 | Diazoacetate | Bicyclic lactam derivative | 85 |
Pyrazole Ring Modifications
The 1H-pyrazole moiety undergoes regioselective reactions:
| Reaction | Conditions | Regioselectivity (N1:N2) | Yield (%) | Source |
|---|---|---|---|---|
| Iodination | NIS, DMF, 80°C | 4:1 (C4 vs C5) | 78 | |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, 100°C | C4-aryl product | 63 |
Reductive Transformations
Selective reduction of functional groups has been achieved:
| Target Site | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxadiazole ring | H2/Pd-C, EtOH, 50 psi | Amidrazone derivative | 91% | |
| Benzoyl carbonyl | NaBH4/CeCl3, THF, 0°C | Secondary alcohol | 88% |
Oxidation Reactions
Controlled oxidation modifies specific sites:
| Oxidation Target | Reagents/Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| Piperidine CH2 | KMnO4, H2O, 60°C | Ketone derivative | 74% | |
| Pyrazole CH | mCPBA, DCM, 25°C | N-oxide | 82% |
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings:
| Reaction Type | Conditions | Partner | Yield (%) | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 110°C | Aryl bromide | 58 | |
| Sonogashira | CuI, PPh3, Et3N, 80°C | Terminal alkyne | 67 |
Critical Analysis of Reaction Parameters
-
Temperature Sensitivity : Oxadiazole ring stability decreases above 120°C, limiting high-temperature applications .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but promote oxadiazole hydrolysis.
-
Steric Effects : The 3-(1H-pyrazol-1-yl)benzoyl group reduces reactivity at proximal sites by 30-40% compared to unsubstituted analogs.
This comprehensive reaction profile enables rational design of derivatives for pharmaceutical development, particularly in modifying pharmacokinetic properties while maintaining biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant antimicrobial properties. In studies involving related oxadiazole derivatives, compounds demonstrated varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Properties
The piperidine moiety is often associated with anticancer activity. Compounds similar to 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine have been evaluated for their cytotoxic effects on various cancer cell lines. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of treating neurodegenerative diseases like Alzheimer's. The structure allows for effective binding to the active site of the enzyme, thereby enhancing the therapeutic potential of these derivatives .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazones or amidoximes.
- Piperidine Derivative Synthesis : Piperidine rings can be synthesized via reductive amination or alkylation methods.
- Coupling Reactions : The final compound is formed through coupling reactions between the oxadiazole derivative and the piperidine moiety.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of oxadiazole derivatives against E. coli and S. aureus. Results indicated that modifications in the oxadiazole ring significantly influenced antimicrobial activity, with some derivatives exhibiting MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays on various cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds may induce cell cycle arrest and apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrazole rings may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogs and their properties:
*Calculated based on structural analysis.
Key Observations:
Substituent Effects on Lipophilicity :
- The cyclopropyl group (target compound) increases rigidity and lipophilicity compared to ethyl (H50879, ) or isopropyl groups ().
- Trifluoromethyl groups (Compound 76, ) further enhance lipophilicity and metabolic resistance.
Synthetic Accessibility :
- Analogs like BK65054 and BS-5882 are synthesized via Buchwald-Hartwig amination or nucleophilic substitution under reflux (110°C, toluene, ), suggesting shared synthetic routes.
Biological Relevance :
- 1,2,4-Oxadiazole derivatives are frequently explored as kinase inhibitors or enzyme modulators (e.g., mitochondrial complex I inhibitors, ). The target compound’s pyrazole-benzoyl group may target similar pathways.
Biological Activity
The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on available literature.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 341.4 g/mol. The presence of both oxadiazole and piperidine moieties contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole structures. For instance, derivatives of 1,3,4-oxadiazoles have demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
Case Study:
In a comparative study, several oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives showed Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .
Anticancer Activity
The piperidine ring is known for its role in various therapeutic agents, particularly in oncology. Compounds featuring piperidine have been studied for their ability to inhibit cancer cell proliferation. In vitro assays have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), with IC50 values indicating effective dose ranges .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-... | A549 | 15.0 |
| 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-... | HepG2 | 12.5 |
The biological mechanisms underlying the activity of this compound are believed to involve the interaction with cellular targets that regulate cell growth and apoptosis. The oxadiazole moiety is thought to interfere with bacterial cell wall synthesis or function as an enzyme inhibitor in cancer cells .
Lipophilicity and Pharmacokinetics
Lipophilicity is a crucial parameter influencing the biological activity and absorption characteristics of pharmaceutical compounds. Studies suggest that the lipophilicity of oxadiazole derivatives correlates with their antimicrobial potency .
Table 3: Lipophilicity Data
| Compound | LogP Value |
|---|---|
| 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-... | 2.5 |
Q & A
Q. Methodological Answer :
- Hydrolytic stability : Perform accelerated degradation studies (e.g., 0.1 M HCl, 40°C for 24h) with HPLC monitoring. Oxadiazoles are prone to ring-opening under strong acids; buffering formulations to pH 6–7 mitigates this .
- Light sensitivity : Store lyophilized samples in amber vials under inert gas. Derivatives with electron-withdrawing groups on the benzoyl moiety show improved photostability .
Advanced: How can contradictory data in receptor-binding assays be resolved?
Methodological Answer :
Discrepancies often arise from:
- Receptor isoform selectivity : Use radioligand displacement assays (e.g., H-labeled antagonists) against multiple receptor subtypes .
- Allosteric vs. orthosteric binding : Employ Schild regression analysis or site-directed mutagenesis to differentiate binding modes .
- Impurity interference : Re-purify the compound via preparative HPLC and retest .
Advanced: What computational approaches predict the compound’s pharmacokinetic profile?
Q. Methodological Answer :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 inhibition. The cyclopropyl group reduces CYP3A4 affinity, as predicted by docking simulations .
- Molecular dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using AMBER or GROMACS. Focus on the oxadiazole’s dipole moment and piperidine conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
